(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
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Overview
Description
(4R)-2,2-difluoro-8-azaspiro[45]decan-4-amine;dihydrochloride is a complex organic compound known for its unique spirocyclic structure
Mechanism of Action
Target of Action
A related compound, a potent shp2 allosteric inhibitor, was identified in a study . SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical regulator in a number of cellular signaling processes and pathways .
Mode of Action
The related shp2 allosteric inhibitor binds to shp2 in the allosteric binding pocket . This binding could potentially alter the function of SHP2, affecting various cellular signaling processes and pathways .
Biochemical Pathways
The compound may affect the MAPK and the immune-inhibitory programmed cell death PD-L1/PD-1 pathway, as these are known to be regulated by SHP2 . The exact downstream effects would depend on the specific context of the cell and the overall state of these pathways.
Result of Action
The related shp2 allosteric inhibitor was found to have therapeutic potential in multiple developmental disorders and cancer-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride:
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with promising biological activity.
Uniqueness
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUFFCHQYARBSX-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CC2N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC(C[C@H]2N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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